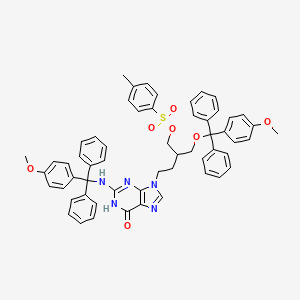

Tosyl-FHBG

Description

Properties

CAS No. |

206067-84-7 |

|---|---|

Molecular Formula |

C57H53N5O7S |

Molecular Weight |

952.1 g/mol |

IUPAC Name |

[2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-6-oxo-1H-purin-9-yl]butyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C57H53N5O7S/c1-41-24-34-51(35-25-41)70(64,65)69-39-42(38-68-57(46-20-12-6-13-21-46,47-22-14-7-15-23-47)48-28-32-50(67-3)33-29-48)36-37-62-40-58-52-53(62)59-55(60-54(52)63)61-56(43-16-8-4-9-17-43,44-18-10-5-11-19-44)45-26-30-49(66-2)31-27-45/h4-35,40,42H,36-39H2,1-3H3,(H2,59,60,61,63) |

InChI Key |

GWOKTINUYGXEEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CCN2C=NC3=C2N=C(NC3=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC |

Origin of Product |

United States |

Principles of Enzyme Based Reporter Gene Systems for in Vivo Imaging

Enzyme-based reporter gene systems are a significant strategy within molecular imaging for indirectly visualizing specific molecular and cellular events in living organisms ajnr.orgijstemcell.com. This approach involves introducing a "reporter gene" into target cells, which then express a protein (an enzyme or receptor) that can interact with a subsequently administered imaging probe mdpi.com. The imaging probe, often labeled with a detectable tag (like a radioisotope for PET or SPECT), is a substrate for the expressed enzyme or a ligand for the expressed receptor ajnr.orgmdpi.com. Upon interaction, the probe is trapped or accumulated within the cells expressing the reporter gene, allowing their location and activity to be imaged ajnr.orgplos.org. This provides a highly sensitive method to monitor processes such as gene expression, cell trafficking, and protein-protein interactions in a non-invasive manner ajnr.org. A widely used enzyme-based reporter gene for PET imaging is the herpes simplex virus type 1 thymidine (B127349) kinase (HSV1-TK) mdpi.complos.orgahajournals.org. HSV1-TK is a viral enzyme that phosphorylates specific nucleoside analogues, leading to their intracellular retention in cells where the gene is expressed plos.orgresearchgate.net.

Genesis of 18f Fhbg As a Prominent Reporter Probe in Preclinical Imaging Research

The development of suitable reporter probes is critical for the success of enzyme-based reporter gene imaging. For the HSV1-TK reporter system, acycloguanosine analogues have been explored as potential substrates for phosphorylation by the enzyme nih.gov. Among these, 9-[4-18F-fluoro-3-hydroxymethyl-butyl)guanine], commonly known as [18F]FHBG, has emerged as a prominent PET reporter probe, particularly in preclinical imaging research plos.orgnih.govsnmjournals.org. [18F]FHBG is a radiolabeled nucleoside analogue that is selectively phosphorylated by HSV1-TK, leading to its accumulation within cells expressing the enzyme plos.orgresearchgate.net. This selective trapping allows for the non-invasive visualization and quantification of HSV1-TK reporter gene expression using PET plos.orgresearchgate.net. Compared to other fluorine probes like [18F]-FIAU, [18F]-FHBG has demonstrated favorable cell uptake characteristics plos.org. Its utility has been shown in various preclinical applications, including monitoring cell grafts and evaluating gene therapy strategies plos.orgtandfonline.com.

The Strategic Importance of Tosyl Fhbg in 18f Fhbg Radiopharmaceutical Precursor Development

Intracellular Trapping Mechanisms of Phosphorylated [18F]FHBG Analogues

Following phosphorylation by HSV1-TK, the phosphorylated form of [18F]FHBG becomes effectively trapped within the cell. nih.govresearchgate.netresearchgate.net This trapping is primarily due to the addition of a negatively charged phosphate (B84403) group to the molecule. researchgate.net The resulting charged species is significantly less able to diffuse back across the lipophilic cell membrane compared to the unphosphorylated [18F]FHBG. This mechanism is a common principle in enzyme-based reporter gene systems, where the enzymatic conversion of a permeable substrate into a non-permeable product leads to its intracellular accumulation. thno.org While the initial phosphorylation to the monophosphate is the key trapping step, further phosphorylation to di- and tri-phosphate forms can also occur, further contributing to the intracellular retention.

Influence of Nucleoside Transporters on [18F]FHBG Cellular Uptake (e.g., Equilibrative Nucleoside Transporter 1 - ENT1)

The cellular uptake of [18F]FHBG, being a nucleoside analog, is influenced by nucleoside transporters present in the cell membrane. e-century.us These transporters facilitate the passage of nucleosides and their analogs into cells. Nucleoside transporters are broadly categorized into two families: Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs). e-century.us ENTs, such as Equilibrative Nucleoside Transporter 1 (ENT1), are sodium-independent diffusion facilitators. e-century.us

Studies have investigated the role of ENT1 in the uptake of nucleoside analogs used in reporter gene imaging. While [18F]FHBG uptake is primarily driven by the presence and activity of intracellular HSV1-TK, the initial entry into the cell is mediated by these transporters. e-century.us Research comparing [18F]FHBG with other potential imaging agents, like [18F]FHOMP, has indicated that ENT1 can play a role in the uptake of these compounds. e-century.usnih.govresearchgate.netnih.gov For instance, blocking ENT1 has been shown to reduce the uptake of [18F]FHOMP into the brain. e-century.usnih.govresearchgate.netnih.gov Although the direct impact of ENT1 on [18F]FHBG uptake can vary depending on the cell type and experimental conditions, it is understood that nucleoside transporters contribute to the availability of [18F]FHBG for phosphorylation by intracellular HSV1-TK.

Biostability of [18F]FHBG in Preclinical Biological Milieus as an Imaging Agent

The biostability of [18F]FHBG in biological environments is a critical factor for its efficacy as a PET imaging agent in preclinical and clinical settings. snmjournals.org As a radiotracer, it is essential that [18F]FHBG remains intact and is not rapidly metabolized into products that could interfere with imaging or lead to off-target accumulation.

Preclinical studies have evaluated the stability and pharmacokinetics of [18F]FHBG in animal models. snmjournals.orgnih.gov These studies involve assessing its distribution, metabolism, and excretion over time. snmjournals.orgnih.gov [18F]FHBG has been shown to have suitable pharmacokinetics for clinical applications. snmjournals.org

While generally considered stable, [18F]FHBG can undergo some metabolism in vivo. The nature and extent of metabolism can vary depending on the species and the specific biological milieu. However, a key advantage of [18F]FHBG for HSV1-TK reporter gene imaging is its relatively poor phosphorylation by endogenous mammalian kinases, which contributes to low background signal. nih.govnih.govresearchgate.net This suggests a degree of stability against widespread enzymatic degradation by host enzymes. Studies have investigated the presence of radioactive metabolites in plasma and other tissues using techniques like HPLC analysis. nih.gov

The biostability of [18F]FHBG, coupled with its selective phosphorylation by HSV1-TK and the subsequent intracellular trapping of the phosphorylated product, underpins its effectiveness as a reporter probe for monitoring HSV1-tk gene expression using PET. cancer.govnih.govresearchgate.netnih.govresearchgate.net

Iv. Preclinical Research Paradigms and Methodologies Employing 18f Fhbg

In Vivo Assessment of Reporter Gene Expression using [18F]FHBG in Animal Models

Following promising in vitro results, [18F]FHBG is extensively used in preclinical in vivo studies, primarily in rodent models, to monitor reporter gene expression using microPET imaging. This allows for noninvasive, longitudinal assessment of gene delivery, expression levels, and the fate of genetically modified cells within a living organism.

MicroPET Imaging Applications in Rodent Models for Gene Expression Monitoring

MicroPET imaging with [18F]FHBG in rodent models is a widely used technique for monitoring the expression of the HSV1-TK or HSV1-sr39tk reporter gene. This approach has been applied in various research contexts, including gene therapy, cell tracking, and cancer immunotherapy.

In studies involving the delivery of the HSV1-sr39tk gene to the myocardium of rats, microPET imaging with [18F]FHBG successfully visualized reporter gene expression at the site of injection. ahajournals.orgahajournals.orgahajournals.orgnih.gov The focal cardiac [18F]FHBG activity was clearly observed in rats injected with the adenovirus expressing HSV1-sr39tk, in contrast to control rats which showed no significant cardiac activity. ahajournals.org

MicroPET/CT imaging has also been employed to visualize the localization of adoptively transferred cells expressing HSV1-TK, such as CIK cells or CAR T cells, in tumor-bearing mouse models. aacrjournals.orgresearchgate.netnih.gov Specific [18F]FHBG accumulation was observed in tumors targeted by these genetically engineered cells. aacrjournals.orgresearchgate.netnih.gov

The sensitivity of [18F]FHBG microPET imaging allows for the detection of reporter gene expression even at relatively low levels. In rat myocardium studies, [18F]FHBG accumulation was identified at viral titers down to 1x10^7 pfu. ahajournals.orgahajournals.orgnih.gov

Correlation of MicroPET Signal with Reporter Gene Expression Levels in Target Tissues

A critical aspect of using [18F]FHBG microPET for monitoring gene expression is establishing a reliable correlation between the imaging signal and the actual level of reporter gene expression in the target tissue. This correlation allows the noninvasive PET signal to serve as a quantitative surrogate for gene expression.

Studies have demonstrated strong correlations between the microPET signal (quantified as percentage injected dose per gram (%ID/g) or using standardized uptake values (SUV)) and ex vivo measurements of reporter gene expression or enzyme activity. In rat myocardium studies, the %ID for myocardial [18F]FHBG accumulation determined by microPET correlated well with ex vivo gamma counting (r^2 = 0.981, P < 0.0001) and myocardial HSV1-sr39TK activity measured by tissue enzyme assay (r^2 = 0.790, P < 0.0001). ahajournals.orgahajournals.orgnih.gov

Similarly, in prostate tumor models, the [18F]FHBG PET signal (SUV) correlated significantly with various standard molecular assays for sr39tk gene expression levels, including flow cytometry, quantitative RT-PCR, Western blotting, and immunohistochemistry. nih.gov

While a strong correlation is generally observed, some studies suggest that the relationship between [18F]FHBG uptake and reporter gene expression might plateau at very high expression levels. snmjournals.org This highlights the importance of validating the correlation within the specific range of gene expression relevant to the study.

Data illustrating the correlation between microPET signal and reporter gene expression can be presented in tables or scatter plots.

| Animal Model (Tissue) | MicroPET Signal Metric | Ex Vivo Measurement | Correlation Coefficient (r or r^2) | P-value |

| Rat Myocardium | %ID | Gamma Counting | 0.981 (r^2) | < 0.0001 |

| Rat Myocardium | %ID | HSV1-sr39TK Enzyme Activity | 0.790 (r^2) | < 0.0001 |

| Prostate Tumor (Mouse) | SUV | Flow Cytometry | Significant Correlation | Not specified |

| Prostate Tumor (Mouse) | SUV | Quantitative RT-PCR | Significant Correlation | Not specified |

| Prostate Tumor (Mouse) | SUV | Western Blotting | Significant Correlation | Not specified |

| Prostate Tumor (Mouse) | SUV | Immunohistochemistry | Significant Correlation | Not specified |

| Mouse Spleen/LNs | ROI-based [18F]FHBG retention | Gamma Counter Radioactivity | Excellent Correlation | Not specified |

Note: Correlation coefficient values are illustrative based on the descriptions and would be replaced with specific data.

Optimization of In Vivo Imaging Parameters for Enhanced Signal Detection and Quantification

Optimizing in vivo imaging parameters is crucial for maximizing signal detection, improving image quality, and ensuring accurate quantification of [18F]FHBG uptake in preclinical PET studies. This involves considering factors such as the injected dose of the radiotracer, imaging time points, and image reconstruction settings.

Dynamic PET imaging protocols are often employed to assess the kinetics of [18F]FHBG uptake and retention in target tissues. snmjournals.orgsnmjournals.org This allows for the calculation of kinetic parameters, such as the phosphorylation rate (k3), which can provide a more accurate measure of reporter enzyme activity compared to static measures like %ID/g, especially when considering potential differences in tracer transport. snmjournals.org

Studies have investigated the optimal incubation parameters for cell labeling with [18F]FHBG prior to transplantation, finding that specific activity concentrations and incubation durations yield the most efficient cell uptake. nih.govnih.gov For example, incubation of Neuro2A-TK cells with approximately 555 kBq/ml of [18F]FHBG over 3 hours was found to be the most efficient parameter for cell uptake in one study. nih.gov

The timing of imaging post-tracer injection is also important. Dynamic imaging can show early selective localization of [18F]FHBG in HSV1-tk expressing xenografts. snmjournals.org Serial imaging in animal models has revealed the time course of reporter gene expression, showing that [18F]FHBG accumulation can peak at certain time points post-gene delivery and decline thereafter. ahajournals.orgahajournals.orgnih.gov

Technique sensitivity is evaluated to determine the minimum number of reporter gene-expressing cells that can be reliably detected by microPET imaging. Studies have estimated the lower limit of detection for [18F]FHBG PET in detecting sr39tk-expressing tumor cells to be around 100,000 cells for tumors of a certain size. nih.gov

The use of optimized mammalian expression vectors for the reporter gene can also contribute to enhanced and long-term transgene expression, which in turn improves the reliability of [18F]FHBG imaging for longitudinal monitoring. nih.govplos.org

Development and Optimization of HSV1-TK Expression Vectors for [18F]FHBG Probing

The effective application of the [18F]FHBG/HSV1-TK reporter system in preclinical studies relies heavily on the efficient and stable expression of the HSV1-TK transgene within target cells. This necessitates the development and optimization of appropriate expression vectors. Various viral and non-viral vectors have been explored for delivering the HSV1-TK gene, each with its own advantages and limitations regarding transduction efficiency, immunogenicity, and duration of expression. Adenoviral vectors, for instance, have been used for gene transfer to tissues like the pituitary gland, although challenges remain regarding the duration of transgene expression and potential immune responses. researchgate.net Lentiviral vectors offer the advantage of integrating into the host genome, allowing for long-term transgene expression in both dividing and quiescent cells, and have shown promise in in vivo experiments. um.es

Optimized mammalian expression vectors are crucial for ensuring robust and long-term transgene expression in preclinical models. nih.govnih.gov Strategies focus on maximizing the expression levels of the HSV1-TK gene to enhance the sensitivity of [18F]FHBG detection and ensuring the sustained presence of the reporter gene over the course of longitudinal studies.

Strategies for Enhanced Transgene Expression and Longevity in Preclinical Models

Achieving high and durable expression of the HSV1-TK transgene in preclinical models is critical for reliable and longitudinal molecular imaging with [18F]FHBG. Several strategies have been investigated to enhance both the level and longevity of transgene expression. Optimization of the DNA sequence, such as creating CpG-free sequences, and the use of strong mammalian promoters can significantly increase long-term transgene expression. plos.org These approaches aim to mitigate mechanisms that can lead to the silencing of transgene expression, such as methylation-driven silencing. plos.org

Developing stable cell lines expressing HSV1-TK using optimized mammalian expression vectors has been a key strategy in preclinical research. nih.govnih.gov These stable lines provide a consistent and reproducible source of TK-expressing cells for in vitro studies and for grafting in animal models. For example, a stable neuronal cell line expressing HSV1-TK developed with an optimized mammalian expression vector demonstrated long-term transgene expression, allowing for the monitoring of grafted cells in a brain injury rodent model using [18F]FHBG PET imaging. nih.govnih.gov

The choice of vector also plays a significant role in transgene longevity. While some vectors like adenoviruses can lead to transient expression, integrating vectors such as lentiviruses can provide more stable and long-lasting expression by incorporating the transgene into the host cell's genome. researchgate.netum.es

Engineering Cyclic HSV1-TK Reporters for Monitoring Specific Molecular Events (e.g., Apoptosis)

Beyond simply reporting the presence of a gene, HSV1-TK can be engineered into more sophisticated reporters that respond to specific cellular events. Cyclic reporter systems have emerged as a powerful tool for monitoring dynamic biological processes like apoptosis in real-time using PET imaging with [18F]FHBG. researchgate.netnih.govthno.org

In a cyclic HSV1-TK reporter system, the HSV1-TK enzyme is engineered in a truncated or cyclic form that is initially inactive. researchgate.netnih.gov This inactive construct is designed to be cleaved by specific intracellular proteases that are activated during particular cellular events, such as caspase-3 during apoptosis. researchgate.netnih.gov The cleavage event restores the functional activity of the HSV1-TK enzyme. researchgate.netnih.gov

For instance, a caspase-3 specific cyclic HSV1-TK reporter has been developed. researchgate.net This reporter consists of HSV1-TK linked with a substrate sequence specifically recognized and cleaved by caspase-3. researchgate.net In healthy cells, the cyclic structure keeps TK inactive, resulting in minimal [18F]FHBG phosphorylation and uptake. However, upon the induction of apoptosis and subsequent activation of caspase-3, the linker is cleaved, releasing the active HSV1-TK enzyme. researchgate.netnih.gov The activated TK can then efficiently phosphorylate and trap [18F]FHBG within the apoptotic cells, leading to a detectable PET signal that correlates with the level of apoptosis. researchgate.netnih.gov This approach allows for the non-invasive and quantitative monitoring of apoptosis in living subjects, which is valuable for evaluating the efficacy of therapeutic interventions. researchgate.netnih.gov

V. Comparative Analysis of 18f Fhbg with Alternative Reporter Probes in Preclinical Research

Evaluation of Purine-Based Versus Pyrimidine-Based Nucleoside Analogues for Reporter Gene Imaging

Radiolabeled nucleoside analogues used for imaging HSV1-tk gene expression are broadly categorized into two major classes: pyrimidine (B1678525) and purine (B94841) nucleoside analogues. wikipedia.orgwikipedia.org This classification is based on the structure of the nucleobase core of the probe. nih.gov Purine analogues, such as [18F]FHBG and [18F]FHPG (9-[(3-[18F]fluoro-1-hydroxy-2-propoxy)methyl]guanine), are derivatives of guanosine (B1672433) (a purine nucleoside). nih.govscitoys.com Pyrimidine analogues, on the other hand, are typically derivatives of thymidine (B127349) or uracil (B121893) (pyrimidine nucleosides), including probes like [18F]FIAU (2'-deoxy-2'-[18F]fluoro-5-iodo-1-beta-D-arabinofuranosyluracil), [18F]FEAU (2'-deoxy-2'-[18F]fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil), [18F]FMAU (2'-deoxy-2'-[18F]fluoro-5-methyl-1-beta-D-arabinofuranosyluracil), and [18F]FLT (3'-deoxy-3'-[18F]fluorothymidine). wikipedia.orgnih.govscitoys.comncats.io

A key difference between these classes lies in their interaction with HSV1-TK and host kinases, as well as their clearance mechanisms. Pyrimidine nucleosides have been reported to be more sensitive to HSV1-tk by orders of magnitude compared to guanosine nucleosides. wikipedia.org Additionally, pyrimidine analogues are primarily cleared via the kidneys, resulting in negligible background activity in the intestine. wikipedia.org In contrast, many guanosine nucleosides, including [18F]FHBG, are cleared through the hepatobiliary system, which can lead to high radioactivity in the intestine and liver, potentially complicating image interpretation in certain anatomical regions. wikipedia.orgnih.govguidetopharmacology.org

Despite the generally higher sensitivity of pyrimidine analogues to HSV1-TK, [18F]FHBG has been considered a gold standard in clinical studies for HSV1-tk reporter gene imaging with PET. nih.gov This highlights that the choice of probe depends on a balance of factors, including sensitivity, specificity, and pharmacokinetic profile.

Comparative Analysis of Uptake Kinetics and Specificity Profiles of [18F]FHBG (e.g., vs. [18F]FHOMP, [18F]FEAU, [18F]FIAU)

Preclinical studies have directly compared the uptake kinetics and specificity of [18F]FHBG with other reporter probes, revealing variations in their performance. These comparisons are crucial for selecting the most appropriate probe for a specific preclinical application.

Studies comparing [18F]FHBG and [18F]FHOMP (6-((1-[18F]-fluoro-3-hydroxypropan-2-yloxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione), a pyrimidine derivative, in cells expressing HSV1-TK have shown differences in uptake ratios. In vitro experiments using HEK293 cells transfected with HSV1-TK (HEK293TK+) and control HEK293 cells demonstrated that [18F]FHOMP exhibited significantly higher uptake ratios between HEK293TK+ and control cells compared to [18F]FHBG. At 30 minutes, the uptake ratio for [18F]FHOMP was 52-fold, while for [18F]FHBG it was 5-fold. At 180 minutes, these ratios were 244-fold for [18F]FHOMP and 81-fold for [18F]FHBG. easychem.org This suggests potentially higher sensitivity of [18F]FHOMP for detecting HSV1-TK expression in this specific cell line in vitro. However, in vivo studies in xenograft models showed that [18F]FHOMP accumulated to a similar extent in HEK293TK+ xenografts as [18F]FHBG, but with a higher general background radioactivity in most tissues except intestines and kidneys. easychem.orgeasychem.org

Comparison of [18F]FHBG with pyrimidine analogues like [18F]FEAU and [18F]FIAU in C6 glioma cells expressing HSVtk (C6tk) and control C6 cells revealed differing accumulation ratios after 2 hours of incubation. The C6tk/C6 accumulation ratio for [18F]FHBG was 40.8, while for [18F]FIAU it was 10.3 and for [18F]FEAU it was 84.5. ncats.iobrightpathlabs.com This indicates that in this specific cell line, [18F]FEAU showed the highest HSVtk specific uptake, followed by [18F]FHBG, and then [18F]FIAU. The initial tracer uptake rate in C6tk cells also varied among the probes. ncats.iobrightpathlabs.com

These comparative studies highlight that the uptake kinetics and specificity profiles are probe- and cell-type dependent. While some pyrimidine analogues like [18F]FEAU may exhibit higher sensitivity in certain contexts, [18F]FHBG has demonstrated good specificity for HSV1-TK expressing cells with relatively low uptake in control cells. mims.com

The following table summarizes some of the in vitro uptake ratio data:

| Probe | Cell Line (TK+/Control) | Incubation Time | Uptake Ratio (TK+/Control) | Source |

| [18F]FHBG | HEK293TK+/HEK293 | 30 min | 5 | easychem.org |

| [18F]FHBG | HEK293TK+/HEK293 | 240 min | 81 | easychem.org |

| [18F]FHOMP | HEK293TK+/HEK293 | 30 min | 52 | easychem.org |

| [18F]FHOMP | HEK293TK+/HEK293 | 180 min | 244 | easychem.org |

| [18F]FHBG | C6tk/C6 | 2 h | 40.8 | ncats.iobrightpathlabs.com |

| [18F]FIAU | C6tk/C6 | 2 h | 10.3 | ncats.iobrightpathlabs.com |

| [18F]FEAU | C6tk/C6 | 2 h | 84.5 | ncats.iobrightpathlabs.com |

Advantages and Limitations of [18F]FHBG in Specific Preclinical Research Contexts

[18F]FHBG offers several advantages in preclinical reporter gene imaging using HSV1-TK. It is specifically accumulated by cells expressing the HSV1-tk reporter gene, allowing for their visualization and monitoring in vivo. nih.govfishersci.co.uk [18F]FHBG is a relatively poor substrate for mammalian thymidine kinases, resulting in low background accumulation in cells not expressing the HSV1-tk reporter gene, such as naive human T lymphocytes and normal brain cells. mims.com This low background contributes to good contrast in imaging. mims.com Furthermore, [18F]FHBG has shown rapid blood clearance and stability in vivo. guidetopharmacology.org Its properties have made it a commonly used paired reporter gene/reporter probe in PET reporter gene imaging of tumor immunotherapy in preclinical models. nih.govfishersci.co.uk

However, [18F]FHBG also has limitations. As a guanosine analogue, its hepatobiliary clearance can lead to high background radioactivity in the liver and intestine, which may interfere with imaging in the abdominal region. wikipedia.orgnih.govguidetopharmacology.org While [18F]FHBG shows good specificity, its absolute intrinsic uptake per cell can be relatively low compared to some other probes or when used with mutant HSV1-tk variants like HSV1-sr39tk, which may provide increased sensitivity for detection through increased trapping of the probe. brightpathlabs.commims.com Non-specific accumulation of [18F]FHBG in certain tissues, such as the tumor architecture in some melanoma models, has also been observed, potentially complicating the visualization of adoptively transferred cells at the target site. fishersci.ca

Despite these limitations, [18F]FHBG remains a valuable tool in preclinical research, particularly for visualizing and monitoring cells expressing HSV1-TK in various contexts, including tumor immunotherapy and gene therapy studies. mims.comnih.govfishersci.co.uk Its established use and favorable characteristics in terms of specificity and clearance from non-target tissues (excluding the hepatobiliary system) contribute to its continued relevance in the field.

Vi. Emerging Research Directions and Advanced Applications of Tosyl Fhbg Derived Tracers

Exploration of Novel Reporter-Probe Systems Beyond HSV1-TK for Diverse Biological Research

While the HSV1-TK/[18F]FHBG system is well-established for reporter gene imaging, research is actively exploring and developing alternative reporter-probe systems to overcome limitations or expand the range of biological processes that can be imaged mdpi.comnih.gov. The inherent immunogenicity of the viral-derived HSV1-TK in human applications has driven interest in alternative reporter genes, including those derived from human genes thno.orgacs.orgd-nb.info.

Beyond enzymatic reporters like HSV1-TK, other types of reporter genes and their corresponding probes are being investigated. These include transporter proteins such as the human sodium-iodine symporter (hNIS), which facilitates the uptake of radiotracers like 99mTc, 123I, 131I, or 124I for SPECT or PET imaging thno.orgmdpi.comnih.gov. Receptor-based systems, such as the mutant dopamine (B1211576) D2 receptor (D2R), are also being explored thno.orgmdpi.com.

Furthermore, efforts are underway to develop multimodal reporter systems that combine the advantages of different imaging techniques. Fusion reporter genes, for instance, can encode proteins that have both enzymatic activity for radionuclide-based imaging (like HSV1-TK) and properties suitable for optical imaging modalities such as bioluminescence (using reporters like Renilla luciferase or firefly luciferase) or fluorescence aacrjournals.orgscientificarchives.com. This allows for complementary information to be obtained from the same biological system, leveraging the deep tissue penetration of PET with the high sensitivity or throughput of optical methods acs.orgaacrjournals.org. Novel covalent labeling strategies, such as those utilizing SNAP-Tag with 18F-radiotracers, represent another avenue for expanding the reporter gene imaging toolbox mdpi.com.

Modified human mitochondrial thymidine (B127349) kinase (hmTK2) and its optimized mutants are being investigated as potential reporter genes that may exhibit lower immunogenicity compared to HSV1-TK, while still being compatible with probes like [18F]FEAU and [124I]FIAU thno.org. Although potentially less sensitive than HSV1-TK systems currently, their human origin makes them attractive for clinical translation thno.org.

Rational Design of Next-Generation Tosyl-FHBG Precursors for Improved Radiotracer Characteristics

The characteristics of a radiotracer, such as its uptake efficiency, specificity for the target enzyme, and clearance kinetics, are heavily influenced by the structure of its precursor. While Tosyl-FHBG is a well-established precursor for [18F]FHBG synthesis, research continues to explore modifications to precursor structures to yield radiotracers with improved properties.

The synthesis of [18F]FHBG typically involves a nucleophilic fluorination reaction using a protected tosyl-FHBG precursor, such as N2, monomethoxytrityl-9-[4-(tosyl)-3-monomethoxytrityl-methylbutyl] guanine (B1146940) nih.govresearchgate.netcapes.gov.br. Rational design in this context involves considering how structural changes in the tosylated precursor might affect the final radiotracer's interaction with the target enzyme (e.g., HSV1-TK mutants) and its pharmacokinetic profile.

Comparative studies between [18F]FHBG and other radiolabeled nucleoside probes like [124I]FIAU and [18F]FHPG have highlighted differences in cellular uptake and background accumulation d-nb.infosnmjournals.org. For example, [124I]FIAU has shown significantly higher in vitro and in vivo cellular accumulation compared to [18F]FHBG in various HSV1-TK expressing cell lines d-nb.infosnmjournals.org. Conversely, a novel acyclic pyrimidine (B1678525) derivative probe, HHB-5-[18F]FEP, demonstrated lower abdominal radioactivity compared to [18F]FHBG, although [18F]FHBG provided better contrast in some tumor models mdpi.com.

These comparisons underscore the ongoing need for rationally designed precursors that can lead to radiotracers with enhanced target-to-background ratios, improved cellular retention, and reduced accumulation in non-target tissues like the liver and gut thno.orgmdpi.com. Developing new precursors with different protecting groups or modifications to the acyclic chain or guanine base could potentially yield radiotracers with optimized characteristics for specific applications or with increased affinity for engineered HSV1-TK mutants that exhibit altered substrate specificities scientificarchives.comnih.gov. For instance, mutants like HSV1-A167Ysr39tk have shown increased specificity for acycloguanosine derivatives like FHBG nih.gov.

Integration of [18F]FHBG Imaging with Other Preclinical Research Modalities and Methodologies

The integration of [18F]FHBG PET imaging with other preclinical research modalities is a powerful approach for obtaining comprehensive information about biological processes, particularly in the context of gene therapy and cell tracking mdpi.comacs.orgresearchgate.netuni.luphysiology.orgresearchgate.netwhiterose.ac.ukoup.combmj.comnih.gov. Combining PET's high sensitivity and quantitative capabilities with other imaging techniques provides a more complete picture than using a single modality alone.

Commonly integrated modalities include:

Computed Tomography (CT): CT provides high-resolution anatomical information that can be co-registered with functional PET images, allowing for precise localization of the PET signal within anatomical structures researchgate.netphysiology.org. This is crucial for accurately identifying the location of cells or gene expression.

Magnetic Resonance Imaging (MRI): MRI offers excellent soft tissue contrast and can provide functional information (e.g., diffusion, perfusion) in addition to anatomical details thno.orgmdpi.comuni.luresearchgate.netwhiterose.ac.ukbmj.com. Integrating [18F]FHBG PET with MRI can provide insights into the physiological environment of the tracked cells or the tissue where the reporter gene is expressed uni.lu.

Bioluminescence Imaging (BLI) and Fluorescence Imaging (FLI): Optical imaging modalities like BLI and FLI offer high sensitivity and throughput, particularly in small animals acs.orgresearchgate.netbmj.com. While they have limitations in tissue penetration depth compared to PET, their integration with [18F]FHBG PET, often through the use of dual reporter genes, allows for initial screening and longitudinal monitoring in superficial tissues or in vitro, complemented by the deeper tissue imaging capabilities of PET acs.orgaacrjournals.orgresearchgate.netresearchgate.netbmj.comaacrjournals.org. This is particularly useful for tracking cells or monitoring viral spread aacrjournals.orgaacrjournals.org.

This multimodal approach is invaluable in preclinical studies for:

Cell Tracking: Monitoring the biodistribution, migration, and persistence of transplanted cells, such as immune cells in cancer immunotherapy or stem cells in regenerative medicine mdpi.comoup.combmj.com.

Gene Therapy Monitoring: Assessing the delivery efficiency, spatial distribution, and duration of reporter gene expression nih.govuni.lu.

Therapeutic Efficacy Assessment: Correlating the level and location of gene expression or cell accumulation with the therapeutic outcome, potentially using other tracers like [18F]FDG or [18F]FLT to assess metabolic activity or proliferation uni.luphysiology.org.

The integration of [18F]FHBG PET with these modalities enhances the ability to quantitatively and longitudinally monitor biological processes in living subjects, providing critical data for the development and evaluation of novel therapies uni.luresearchgate.net.

Methodological Advancements in Radiosynthesis and Purification of Related Imaging Tracers

Efficient and reliable radiosynthesis and purification methods are essential for the production of PET radiotracers like [18F]FHBG. Advancements in these methodologies aim to increase radiochemical yield, reduce synthesis time, improve radiochemical purity, and facilitate automated production.

The radiosynthesis of [18F]FHBG typically involves a nucleophilic substitution reaction where the tosyl group on the precursor is replaced by [18F]fluoride nih.govresearchgate.netcapes.gov.brnih.govplos.orgsnmjournals.org. This is followed by deprotection steps to yield the final product.

Key methodological advancements include:

Automated Synthesis Modules: The use of automated synthesis modules allows for reproducible and efficient production of [18F]FHBG, which is crucial for clinical translation and multi-center studies nih.govnih.gov. These modules can perform the necessary reaction steps, purification, and formulation in a contained environment.

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the nucleophilic fluorination step, leading to shorter reaction times and potentially higher radiochemical yields researchgate.netcapes.gov.br.

Optimized Purification Techniques: Efficient purification is critical to remove unreacted precursor, byproducts, and free [18F]fluoride. Solid Phase Extraction (SPE) is often used for initial cleanup nih.govsnmjournals.org, followed by High-Performance Liquid Chromatography (HPLC) for final purification to ensure high radiochemical purity (>99%) researchgate.netcapes.gov.brnih.govplos.orgsnmjournals.org. Advancements in HPLC column technology and mobile phase compositions contribute to improved separation and shorter purification times snmjournals.orgplos.orgsnmjournals.org.

These methodological advancements contribute to the reliable and timely availability of high-quality [18F]FHBG for preclinical research and clinical applications. Ongoing research in this area focuses on developing even more efficient and cost-effective synthesis routes, potentially exploring alternative labeling strategies or precursors that simplify the purification process.

Q & A

Q. How can researchers ensure compliance with ethical standards when using Tosyl-FHBG in animal studies?

- Methodological Answer : Adhere to ARRIVE guidelines for preclinical imaging:

- Step 1 : Justify sample sizes via power analysis.

- Step 2 : Minimize radiation exposure using dose-optimization protocols.

- Step 3 : Obtain approval from institutional animal care committees (IACUC) and document all procedures in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.